Natriummalat

Übersicht

Beschreibung

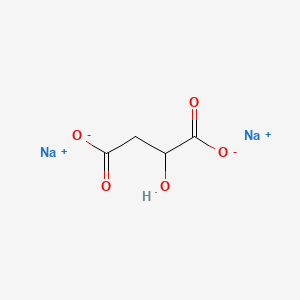

Sodium malate is a compound with the chemical formula C4H4Na2O5. It is the sodium salt of malic acid, a naturally occurring substance found in many fruits. Sodium malate is commonly used as a food additive, where it functions as an acidity regulator and flavoring agent. It is known for its ability to enhance the taste of food and beverages, making them more palatable .

Wissenschaftliche Forschungsanwendungen

Sodium malate has a wide range of applications in scientific research:

Chemistry: It is used as a buffering agent in various chemical reactions and analytical procedures.

Biology: Sodium malate plays a crucial role in cellular metabolism, particularly in the citric acid cycle.

Medicine: It is used in formulations for its buffering and stabilizing properties.

Wirkmechanismus

Sodium malate, also known as disodium malate, is a compound with the formula Na2(C2H4O(COO)2). It is the sodium salt of malic acid and is used as an acidity regulator and flavoring agent .

Target of Action

Sodium malate primarily targets metabolic pathways in organisms, particularly those involved in energy production and mineral nutrition . In nitrogen-fixing root nodules, malate is the primary substrate for bacteroid respiration, fueling nitrogenase .

Mode of Action

For instance, in the context of nitrogen fixation, sodium malate provides the necessary carbon skeletons for the assimilation of fixed nitrogen into amino acids .

Biochemical Pathways

Sodium malate plays a crucial role in several biochemical pathways. It is involved in the tricarboxylic acid (TCA) cycle, a central metabolic network in most organisms . Malate dehydrogenase, an enzyme widely distributed among living organisms, catalyzes the interconversion between malate and oxaloacetate using NAD+ or NADP+ as a cofactor . This process is key in the central oxidative pathway.

Pharmacokinetics

It is known that sodium malate is freely soluble in water , which suggests it could be readily absorbed and distributed in the body. More research is needed to fully understand the ADME properties of sodium malate and their impact on its bioavailability.

Result of Action

The action of sodium malate results in various molecular and cellular effects. Its role in energy production and mineral nutrition is reflected in its involvement in processes such as symbiotic nitrogen fixation, phosphorus acquisition, and aluminum tolerance . By acting as a substrate for bacteroid respiration in nitrogen-fixing root nodules, sodium malate helps fuel nitrogenase, contributing to nitrogen fixation .

Action Environment

The action, efficacy, and stability of sodium malate can be influenced by various environmental factors. For instance, its solubility in water suggests that its action could be influenced by the hydration status of the organism.

Biochemische Analyse

Biochemical Properties

Sodium malate is involved in several biochemical reactions, primarily due to its role as an intermediate in the citric acid cycle (Krebs cycle). It interacts with enzymes such as malate dehydrogenase, which catalyzes the conversion of malate to oxaloacetate while reducing NAD+ to NADH . This reaction is crucial for cellular respiration and energy production. Additionally, sodium malate can interact with malic enzyme, which converts malate to pyruvate and CO2, generating NADPH in the process . These interactions highlight the importance of sodium malate in metabolic pathways that produce energy and reducing equivalents.

Cellular Effects

Sodium malate influences various cellular processes, including cell signaling, gene expression, and cellular metabolism. In plant cells, malate is known to be involved in the regulation of stomatal opening and closing, which is essential for gas exchange and water regulation . In animal cells, sodium malate can enhance energy production by supporting the citric acid cycle, thereby improving cellular metabolism and reducing fatigue . Furthermore, malate exudation in plant roots can improve adaptation to acidic soils by coordinating the regulation of malate transporter genes .

Molecular Mechanism

At the molecular level, sodium malate exerts its effects through various mechanisms. It binds to and activates malate dehydrogenase, facilitating the conversion of malate to oxaloacetate . This reaction is a key step in the citric acid cycle, contributing to ATP production. Sodium malate also interacts with malic enzyme, leading to the production of pyruvate and NADPH, which are essential for biosynthetic reactions and antioxidant defense . Additionally, sodium malate can modulate the activity of transporters such as GmALMT1, influencing malate efflux and cellular ion balance .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sodium malate can vary over time. Studies have shown that sodium malate is relatively stable under standard conditions, but its stability can be affected by factors such as pH and temperature . Over time, sodium malate can degrade, leading to changes in its efficacy and impact on cellular functions. Long-term studies have indicated that continuous exposure to sodium malate can enhance cellular metabolism and improve energy production, but excessive amounts may lead to cellular stress and toxicity .

Dosage Effects in Animal Models

The effects of sodium malate in animal models are dose-dependent. At low to moderate doses, sodium malate has been shown to improve rumen fermentation efficiency and microbial protein synthesis in dairy steers . At high doses, sodium malate can lead to adverse effects such as metabolic acidosis and toxicity . It is important to determine the optimal dosage to maximize the beneficial effects while minimizing potential risks.

Metabolic Pathways

Sodium malate is involved in several metabolic pathways, including the citric acid cycle, glyoxylate cycle, and malate-aspartate shuttle . In the citric acid cycle, sodium malate is converted to oxaloacetate by malate dehydrogenase, contributing to ATP production . In the glyoxylate cycle, malate is converted to glyoxylate and acetyl-CoA, which are essential for gluconeogenesis . The malate-aspartate shuttle facilitates the transfer of reducing equivalents across the mitochondrial membrane, supporting oxidative phosphorylation .

Transport and Distribution

Sodium malate is transported and distributed within cells and tissues through specific transporters and binding proteins. In plants, malate transporters such as GmALMT1 mediate the efflux of malate from root cells, aiding in adaptation to acidic soils . In animal cells, sodium malate can be transported across the mitochondrial membrane via the malate-aspartate shuttle, facilitating energy production . The distribution of sodium malate within tissues is influenced by factors such as pH and ion gradients .

Subcellular Localization

The subcellular localization of sodium malate is crucial for its activity and function. In plant cells, malate is localized in the cytosol, mitochondria, and vacuoles, where it participates in various metabolic processes . In animal cells, sodium malate is primarily found in the mitochondria, where it supports the citric acid cycle and ATP production . The localization of malate transporters, such as OsALMT4, to the plasma membrane and other subcellular compartments, further influences the distribution and function of sodium malate .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sodium malate can be synthesized by reacting malic acid with sodium hydroxide. The reaction typically involves dissolving malic acid in water and gradually adding sodium hydroxide until the desired pH is achieved. The resulting solution is then evaporated to obtain sodium malate in crystalline form .

Industrial Production Methods: In industrial settings, sodium malate is produced by neutralizing malic acid with sodium carbonate or sodium bicarbonate. The reaction is carried out in large reactors, and the product is subsequently purified and crystallized. This method ensures high purity and yield, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: Sodium malate undergoes various chemical reactions, including:

Oxidation: Sodium malate can be oxidized to produce oxaloacetate, an important intermediate in the citric acid cycle.

Reduction: It can be reduced to form malic acid.

Substitution: Sodium malate can participate in substitution reactions where the sodium ions are replaced by other cations.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Various metal salts can be used to replace sodium ions.

Major Products Formed:

Oxidation: Oxaloacetate

Reduction: Malic acid

Substitution: Corresponding metal malates

Vergleich Mit ähnlichen Verbindungen

Sodium citrate: Another sodium salt used as a buffering agent and acidity regulator.

Sodium succinate: Used in similar applications but has different metabolic pathways.

Sodium fumarate: Also involved in the citric acid cycle but differs in its specific role and reactivity.

Uniqueness: Sodium malate is unique due to its specific role in the citric acid cycle and its ability to enhance the flavor of food and beverages. Unlike sodium citrate, which is primarily used for its buffering capacity, sodium malate also contributes to the taste profile of products. Additionally, its involvement in cellular metabolism makes it a valuable compound in both biological and industrial applications .

Biologische Aktivität

Sodium malate, the sodium salt of malic acid, is a compound that has garnered attention for its diverse biological activities. It plays significant roles in various physiological processes, including metabolic pathways, skin health, and potential therapeutic applications. This article explores the biological activity of sodium malate, supported by research findings, case studies, and relevant data tables.

Sodium malate is a dicarboxylic acid salt with the chemical formula . It is characterized by its ability to act as a humectant and pH adjuster in cosmetic formulations, as well as its role in metabolic processes in plants and animals.

Metabolic Role

Sodium malate is integral to the tricarboxylic acid (TCA) cycle, which is crucial for energy production in aerobic organisms. It serves as an intermediate that facilitates cellular respiration and energy metabolism. The compound can enhance the bioavailability of other nutrients and may influence metabolic rates.

Table 1: Role of Sodium Malate in Metabolism

| Function | Description |

|---|---|

| Energy Production | Acts as an intermediate in the TCA cycle |

| Nutrient Bioavailability | Enhances absorption of other nutrients |

| Metabolic Regulation | Influences metabolic pathways and energy expenditure |

Effects on Plant Physiology

Recent studies have highlighted sodium malate's role in plant physiology, particularly in enhancing tolerance to heavy metals. A study demonstrated that the protein kinase MdSOS2L1 phosphorylates a malate transporter (MdALMT14), promoting malate excretion from roots to mitigate cadmium uptake. This mechanism suggests that sodium malate can be utilized in agricultural practices to improve crop resilience against environmental stressors.

Case Study: Cadmium Tolerance in Apple Plants

- Objective : To investigate the role of sodium malate in enhancing cadmium tolerance.

- Methodology : Transgenic apple plants were analyzed for their ability to excrete malate under cadmium stress.

- Findings : Enhanced expression of MdALMT14 led to increased malate excretion and reduced cadmium accumulation in roots, demonstrating a protective mechanism facilitated by sodium malate .

Dermatological Applications

Sodium malate is widely used in cosmetic formulations due to its skin conditioning properties. As an alpha-hydroxy acid (AHA), it contributes to skin exfoliation and hydration. Research indicates that sodium malate can enhance collagen synthesis and improve skin texture by promoting cellular turnover.

Table 2: Dermatological Benefits of Sodium Malate

| Benefit | Mechanism |

|---|---|

| Exfoliation | Promotes shedding of dead skin cells |

| Hydration | Acts as a humectant, attracting moisture |

| Collagen Synthesis | Stimulates fibroblast activity for improved elasticity |

Safety Assessment

The safety of sodium malate has been evaluated in various studies. According to the Cosmetic Ingredient Review (CIR), sodium malate is considered safe for use as a pH adjuster and skin conditioning agent when used within established concentration limits. However, further research is needed to fully understand its safety profile for other applications .

Eigenschaften

IUPAC Name |

disodium;2-hydroxybutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O5.2Na/c5-2(4(8)9)1-3(6)7;;/h2,5H,1H2,(H,6,7)(H,8,9);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPUMTJGUQUYPIV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])O)C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Na2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6915-15-7 (Parent) | |

| Record name | Sodium malate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000676460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7046831 | |

| Record name | Disodium 2-hydroxybutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder or lumps | |

| Record name | SODIUM MALATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Solubility |

Freely soluble in water | |

| Record name | SODIUM MALATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

676-46-0, 22798-10-3 | |

| Record name | Sodium malate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000676460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium 2-hydroxybutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium malate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.571 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | disodium malate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM MALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EFF9N315F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.